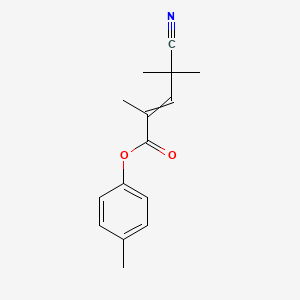
4-Methylphenyl 4-cyano-2,4-dimethylpent-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylphenyl 4-cyano-2,4-dimethylpent-2-enoate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyano group, a methylphenyl group, and a dimethylpentenoate moiety, which contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 4-cyano-2,4-dimethylpent-2-enoate typically involves multi-step organic reactions. One common method includes the esterification of 4-cyano-2,4-dimethylpent-2-enoic acid with 4-methylphenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
4-Methylphenyl 4-cyano-2,4-dimethylpent-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-Methylphenyl 4-cyano-2,4-dimethylpent-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methylphenyl 4-cyano-2,4-dimethylpent-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to potential biological effects.
相似化合物的比较
Similar Compounds
- Methyl 2,2-dimethylpent-4-enoate
- 2-Pentenoic acid, 4-methyl-, methyl ester
- 4-Pentenoic acid, 2,2-dimethyl-, methyl ester
Uniqueness
4-Methylphenyl 4-cyano-2,4-dimethylpent-2-enoate is unique due to the presence of both a cyano group and a methylphenyl group, which enhance its reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and interactions.
属性
CAS 编号 |
61596-35-8 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC 名称 |
(4-methylphenyl) 4-cyano-2,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C15H17NO2/c1-11-5-7-13(8-6-11)18-14(17)12(2)9-15(3,4)10-16/h5-9H,1-4H3 |
InChI 键 |
FBNOVSBOCSDLAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC(=O)C(=CC(C)(C)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















